molecular formula C13H10N4S B14422871 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline CAS No. 82855-23-0

4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline

Cat. No.: B14422871
CAS No.: 82855-23-0
M. Wt: 254.31 g/mol
InChI Key: HUMLOFGVHAZOHV-UHFFFAOYSA-N
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Description

4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings This compound is particularly interesting due to its structural features, which include a benzothiazole moiety and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of an aromatic amine, such as aniline, using nitrous acid (HNO2). The resulting diazonium salt is then coupled with a benzothiazole derivative to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the synthesis of azo dyes, including this compound, is often performed using continuous flow processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of colored textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. The molecular targets include DNA, proteins, and cellular membranes, and the pathways involved are primarily related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]aniline
  • 3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Uniqueness

4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline is unique due to its specific combination of a benzothiazole moiety and an azo group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of applications and higher stability under various conditions.

Properties

CAS No.

82855-23-0

Molecular Formula

C13H10N4S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(2,1-benzothiazol-3-yldiazenyl)aniline

InChI

InChI=1S/C13H10N4S/c14-9-5-7-10(8-6-9)15-16-13-11-3-1-2-4-12(11)17-18-13/h1-8H,14H2

InChI Key

HUMLOFGVHAZOHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(SN=C2C=C1)N=NC3=CC=C(C=C3)N

Origin of Product

United States

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